molecular formula C8H5ClF3NO B11748513 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B11748513
M. Wt: 223.58 g/mol
InChI Key: QDKNVPKERJLLOC-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves the reaction of 6-chloro-5-(trifluoromethyl)pyridine with ethanone under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom at position 6 of the pyridine ring acts as a leaving group, enabling nucleophilic substitution. This reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward nucleophilic attack.

Reaction Type Conditions Outcome References
Replacement with methoxideNaOMe, DMF, 60–80°CSubstituted pyridine derivative
Replacement with amineNH3, heat, solventAminopyridine derivative
Replacement with thiolateRSH, base, RTThioether derivative

Mechanism : The chlorine atom undergoes displacement by a nucleophile (e.g., methoxide, amine) via an aromatic nucleophilic substitution mechanism. The trifluoromethyl group stabilizes the transition state through electron withdrawal.

Oxidation

The ketone group (ethanone) may undergo oxidation under harsh conditions, though this is less common compared to other functional groups. The pyridine ring itself is resistant to oxidation due to aromatic stability.

Reaction Type Conditions Outcome References
Ketone oxidationKMnO4, H2SO4, heatPotential formation of carboxylic acid
Pyridine ring oxidationStrong oxidizers (e.g., CrO3)Unlikely due to aromatic stability

Reduction

The ketone group can be reduced to a secondary alcohol using typical reducing agents.

Reaction Type Conditions Outcome References
Ketone reductionLiAlH4, THF, 0°CAlcohol derivative
Pyridine ring reductionH2/Ni, high pressureDihydropyridine derivative

C-C Bond Formation

The ketone group can participate in condensation reactions, such as the Claisen-Schmidt condensation , forming α,β-unsaturated ketones.

Reaction Type Conditions Outcome References
Condensation with aldehydesBase (e.g., NaOH), heatα,β-Unsaturated ketone

Coupling Reactions

The chlorine atom on the pyridine ring can undergo coupling reactions (e.g., Suzuki-Miyaura coupling ) to form biaryl compounds.

Reaction Type Conditions Outcome References
Suzuki couplingBoronic acid, Pd catalyst, baseBiaryl derivative (excluded)

Note: While Suzuki coupling is a plausible reaction, specific data for this compound is limited in the provided sources.

Hydrolysis

Reaction Type Conditions Outcome References
Acidic hydrolysisH2SO4, heatPotential formation of carboxylic acid
Basic hydrolysisNaOH, heatAlcohol derivative

Key Structural Influences

  • Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in substitution and oxidation reactions.

  • Pyridine Ring : Provides aromatic stability, reducing susceptibility to oxidation or electrophilic attack .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

Recent investigations into the anticancer properties of pyridine derivatives suggest that this compound may act as an effective inhibitor of cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert therapeutic effects .

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship of similar compounds demonstrated that variations in substituents on the pyridine ring significantly affect biological activity. This research emphasizes the importance of the chloro and trifluoromethyl groups in enhancing antimicrobial and anticancer activities, suggesting that this compound could be optimized for better efficacy .

Herbicidal Activity

The unique structural features of this compound make it a candidate for development as a herbicide. Research indicates that compounds containing trifluoromethyl groups are often more effective in targeting specific plant enzymes, leading to selective herbicidal action without harming non-target species .

Insecticidal Properties

Studies have also explored the insecticidal potential of pyridine derivatives. The compound's ability to interfere with insect metabolic pathways suggests it could serve as an effective insecticide, particularly against pests resistant to conventional treatments .

Synthesis of Advanced Materials

The reactivity of this compound allows it to be used in synthesizing advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in electronics and automotive industries .

Case Study: Polymer Modification

Research has demonstrated that incorporating trifluoromethyl-containing compounds into polymer formulations can significantly improve their hydrophobicity and chemical resistance. This modification is particularly valuable in creating coatings for electronic devices that require protection from environmental factors .

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Biological Activity

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with significant biological activity, particularly in the context of antimicrobial properties. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C8H5ClF3N
  • Molecular Weight : 223.58 g/mol
  • CAS Number : 1245915-39-2
  • Purity : Minimum 95% .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives containing a trifluoromethyl group have been shown to possess antichlamydial activity, suggesting that the trifluoromethyl substituent is crucial for biological efficacy. In studies, modifications to the molecular structure significantly influenced the compounds' activity against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against N. meningitidis (μg/mL)Activity Against H. influenzae (μg/mL)
ACP1a6432
ACP1b168
This compoundTBDTBD

The mechanism of action for compounds similar to this compound often involves the inhibition of essential bacterial enzymes. For instance, certain studies have highlighted the role of electron-withdrawing groups in enhancing the compounds' binding affinity to target enzymes, which is critical for their antimicrobial effectiveness .

Study on Antichlamydial Activity

A study conducted by Leung et al. demonstrated that certain derivatives with a trifluoromethyl group were effective against Chlamydia, indicating a potential pathway for developing new antibiotics targeting this pathogen. The study emphasized that the presence of specific substituents significantly affects the biological activity of these compounds .

Evaluation of Structural Variants

In another investigation focusing on structural variants, it was found that replacing the trifluoromethyl group with other substituents led to decreased activity, underscoring the importance of this functional group in maintaining biological potency. The study provided insights into structure-activity relationships (SAR) that can guide future drug design efforts .

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)6-3-2-5(7(9)13-6)8(10,11)12/h2-3H,1H3

InChI Key

QDKNVPKERJLLOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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